molecular formula C13H10F3N B3341299 2,5-Difluoro-N-(4-fluorobenzyl)aniline CAS No. 1019585-04-6

2,5-Difluoro-N-(4-fluorobenzyl)aniline

Cat. No.: B3341299
CAS No.: 1019585-04-6
M. Wt: 237.22 g/mol
InChI Key: HLTLSLDIMVFUCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Difluoro-N-(4-fluorobenzyl)aniline is an organic compound with the molecular formula C13H10F3N and a molecular weight of 237.22 g/mol . This compound is characterized by the presence of three fluorine atoms attached to the benzene rings, making it a fluorinated aromatic amine. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including increased stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-N-(4-fluorobenzyl)aniline typically involves the reaction of 2,5-difluoroaniline with 4-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-N-(4-fluorobenzyl)aniline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene rings can be substituted by nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the fluorine atoms.

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Reduced amines or other hydrogenated products.

Scientific Research Applications

2,5-Difluoro-N-(4-fluorobenzyl)aniline has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-Difluoro-N-(4-fluorobenzyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Difluoro-N-(4-fluorobenzyl)aniline is unique due to the presence of three fluorine atoms and the benzyl group, which confer distinct chemical properties such as increased stability, reactivity, and potential biological activities. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,5-difluoro-N-[(4-fluorophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N/c14-10-3-1-9(2-4-10)8-17-13-7-11(15)5-6-12(13)16/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTLSLDIMVFUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=C(C=CC(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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